molecular formula C14H13F2NO B8163634 (3'-(Difluoromethoxy)-[1,1'-biphenyl]-3-yl)methanamine

(3'-(Difluoromethoxy)-[1,1'-biphenyl]-3-yl)methanamine

Cat. No.: B8163634
M. Wt: 249.26 g/mol
InChI Key: NUKZAYYTSKRJOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3’-(Difluoromethoxy)-[1,1’-biphenyl]-3-yl)methanamine is a chemical compound characterized by the presence of a difluoromethoxy group attached to a biphenyl structure, with a methanamine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3’-(Difluoromethoxy)-[1,1’-biphenyl]-3-yl)methanamine typically involves the introduction of the difluoromethoxy group onto a biphenyl precursor, followed by the addition of the methanamine group. One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group. This can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions .

Industrial Production Methods

The process may also involve optimization of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3’-(Difluoromethoxy)-[1,1’-biphenyl]-3-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethoxy-biphenyl oxides, while substitution reactions may introduce new functional groups onto the biphenyl structure .

Scientific Research Applications

(3’-(Difluoromethoxy)-[1,1’-biphenyl]-3-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3’-(Difluoromethoxy)-[1,1’-biphenyl]-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. This interaction can modulate biological pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethoxy-substituted biphenyl derivatives and methanamine-containing compounds. Examples include:

Uniqueness

The uniqueness of (3’-(Difluoromethoxy)-[1,1’-biphenyl]-3-yl)methanamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the difluoromethoxy and methanamine groups allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

[3-[3-(difluoromethoxy)phenyl]phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO/c15-14(16)18-13-6-2-5-12(8-13)11-4-1-3-10(7-11)9-17/h1-8,14H,9,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKZAYYTSKRJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC=C2)OC(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.